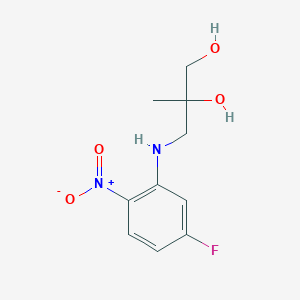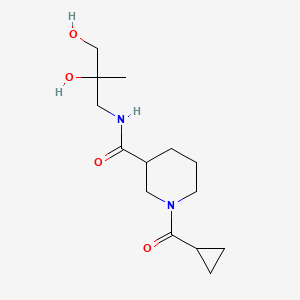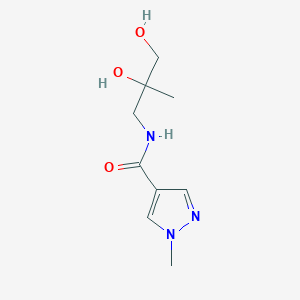
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol, also known as FNPA, is a synthetic compound that has been studied for its potential use in scientific research. FNPA is a derivative of the well-known compound, 5-fluoro-2'-deoxyuridine, which has been used as an antiviral and anticancer agent. FNPA has been found to have unique properties that make it a promising candidate for further research.
Wirkmechanismus
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol works by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA replication. By blocking this enzyme, this compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on cells. In addition to inhibiting thymidylate synthase, this compound has been shown to induce DNA damage and activate cell death pathways. These effects make this compound a powerful tool for studying the mechanisms of cancer cell growth and developing new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol in lab experiments is its selectivity for cancer cells. This means that it can be used to study the mechanisms of cancer cell growth without affecting normal cells. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol. One area of interest is in developing new cancer treatments that target thymidylate synthase. Another area of interest is in studying the mechanisms of DNA replication and repair in cancer cells, which could lead to new insights into how cancer cells grow and divide. Additionally, this compound could be used in combination with other drugs to enhance their effectiveness against cancer cells.
Synthesemethoden
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol can be synthesized through a multistep process that involves the reaction of 5-fluoro-2-nitroaniline with 2,3-epoxypropanol. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been studied for its potential use in cancer research, specifically as a tool to study the role of DNA replication and repair in cancer cells. This compound has been found to selectively inhibit the growth of cancer cells, while having little effect on normal cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer treatments.
Eigenschaften
IUPAC Name |
3-(5-fluoro-2-nitroanilino)-2-methylpropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-10(15,6-14)5-12-8-4-7(11)2-3-9(8)13(16)17/h2-4,12,14-15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQZJCIQFADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC(=C1)F)[N+](=O)[O-])(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)


![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
